The compound 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]- is an organic molecule characterized by its complex structure and potential applications in various scientific fields. It belongs to the class of pyrrolidinones, which are cyclic amides derived from pyrrolidine. The specific molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The compound can be synthesized through various chemical reactions, often involving starting materials such as ethyl pyruvate and substituted phenyl compounds. Its synthesis and applications have been discussed in several patents and scientific literature, highlighting its relevance in medicinal chemistry and organic synthesis.
2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]- can be classified as:
The synthesis of 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]- typically involves multi-step organic reactions. One common method includes the reaction of ethyl pyruvate with p-anisidine (4-methoxyaniline) under acidic conditions to form the desired pyrrolidinone structure.
The molecular structure of 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]- features a pyrrolidinone ring with an ethoxy group at position 5 and a phenethyl group substituted with a methoxy group at position 1.
CCOC1CCC(=O)N1CC(C2=CC=C(C=C2)OC)=C
2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]- can participate in various chemical reactions:
Reactions typically require organic solvents such as dichloromethane or acetonitrile and may involve catalysts like palladium for facilitating transformations.
The mechanism of action for 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]- involves its interaction with biological targets within cells. It may modulate enzyme activity or receptor binding, affecting various biochemical pathways.
Property | Value |
---|---|
Molecular Weight | 235.28 g/mol |
Solubility | Soluble in organic solvents |
Appearance | White crystalline solid |
2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]- has several potential applications:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7